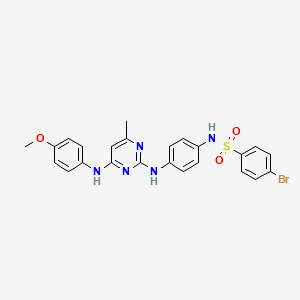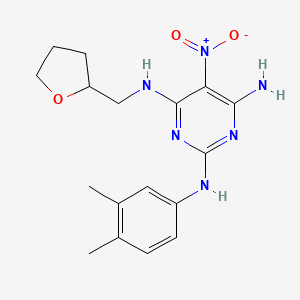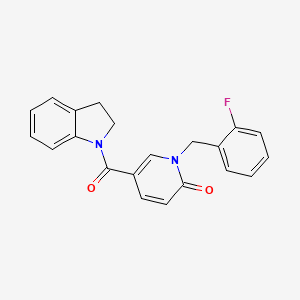![molecular formula C22H21NO3 B11253735 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11253735.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalin-1-carboxamid ist eine komplexe organische Verbindung, die einen Benzodioxepin-Ring aufweist, der mit einer Naphthalin-Carboxamid-Struktur verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalin-1-carboxamid umfasst typischerweise die folgenden Schritte:
Bildung des Benzodioxepin-Rings: Dies kann durch die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Anlagerung der Ethylgruppe: Die Ethylgruppe wird durch Alkylierungsreaktionen unter Verwendung von Ethylhalogeniden in Gegenwart einer Base eingeführt.
Bildung des Naphthalin-Carboxamids: Dies beinhaltet die Reaktion von Naphthalinderivaten mit Carbonsäurederivaten unter dehydrierenden Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei häufig Durchflussreaktoren zur Steigerung der Ausbeute und Reinheit eingesetzt werden. Katalysatoren und Lösungsmittel werden ausgewählt, um die Effizienz zu maximieren und die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Benzodioxepin-Ring, unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Wasserstoffgas, Palladiumkatalysator, milde Temperaturen.
Substitution: Natriumhydrid, Alkylhalogenide, aprotische Lösungsmittel.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalin-1-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalin-1-carboxamid seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu gehören möglicherweise die Bindung an Enzyme oder Rezeptoren, die Veränderung ihrer Aktivität und die Modulation biochemischer Signalwege. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanaminhydrochlorid
- N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridincarboxamid
Einzigartigkeit
N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalin-1-carboxamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische Eigenschaften und potenzielle Anwendungen verleihen. Seine Kombination aus einem Benzodioxepin-Ring mit einer Naphthalin-Carboxamid-Struktur hebt es von anderen ähnlichen Verbindungen ab und macht es zu einem wertvollen Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C22H21NO3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-15(17-10-11-20-21(14-17)26-13-5-12-25-20)23-22(24)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-11,14-15H,5,12-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
AVPUQNMCPPKPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11253661.png)

![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253685.png)
![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253690.png)
![1-(2-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253692.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253698.png)
![N-(2-chlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253704.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B11253710.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B11253718.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253721.png)
![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11253744.png)
![4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11253756.png)

